molecular formula C7H12N2O3 B14784974 1-(Methylcarbamoyl)pyrrolidine-2-carboxylic acid

1-(Methylcarbamoyl)pyrrolidine-2-carboxylic acid

Cat. No.: B14784974
M. Wt: 172.18 g/mol
InChI Key: IJRYBMUFAAHYPA-UHFFFAOYSA-N
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Description

1-(Methylcarbamoyl)pyrrolidine-2-carboxylic acid is a compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities . The compound’s structure consists of a pyrrolidine ring substituted with a methylcarbamoyl group and a carboxylic acid group, making it a valuable scaffold for various chemical and biological applications.

Preparation Methods

The synthesis of 1-(Methylcarbamoyl)pyrrolidine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the chloroacetylation of S-proline followed by amidation of its carboxylate group . The reaction conditions typically involve the use of chloroacetyl chloride and a suitable base such as triethylamine. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

1-(Methylcarbamoyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and varying temperatures and pressures depending on the specific reaction. Major products formed from these reactions include derivatives with modified functional groups, which can be further utilized in various applications.

Scientific Research Applications

1-(Methylcarbamoyl)pyrrolidine-2-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Methylcarbamoyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity by forming a stable complex. This inhibition can occur through various pathways, including competitive, non-competitive, or allosteric inhibition . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(Methylcarbamoyl)pyrrolidine-2-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C7H12N2O3

Molecular Weight

172.18 g/mol

IUPAC Name

1-(methylcarbamoyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C7H12N2O3/c1-8-7(12)9-4-2-3-5(9)6(10)11/h5H,2-4H2,1H3,(H,8,12)(H,10,11)

InChI Key

IJRYBMUFAAHYPA-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)N1CCCC1C(=O)O

Origin of Product

United States

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